N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, commonly known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPCC is a small molecule that belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds have shown significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Anti-Mycobacterial Activity
Substituted N-phenylpyrazine-2-carboxamides, which include this compound, have been evaluated in vitro for anti-mycobacterial activity . These compounds have shown promising results, indicating their potential use in the treatment of diseases caused by Mycobacterium tuberculosis .
Anti-Diabetic Agents
Pyrazine derivatives, including this compound, have shown noteworthy anti-diabetic effects . For instance, Glipizide, a known anti-diabetic drug, is a pyrazine derivative .
Diuretic Agents
Pyrazine derivatives have also been used as diuretic agents . Amiloride, a diuretic drug, is a pyrazine derivative .
Anti-Cancer Agents
This compound and its derivatives have shown potential as anti-cancer agents . For example, Bortezomib and Oltipraz are known anti-cancer drugs that are pyrazine derivatives .
Insecticide and Nematicide
Thionazine, a pyrazine derivative, is used as an insecticide and nematicide . This indicates the potential of this compound in the development of pesticides .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis .
Mode of Action
It has been suggested that sufficient lipophilicity for the molecule to cross the mycobacterial wall and easily-hydrolyzed groups (ester, amide) in the pyrazine nucleus are necessary for its activity .
Biochemical Pathways
Similar pyrazine derivatives have been found to exhibit antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects . These diverse activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It has been suggested that the compound’s lipophilicity and easily-hydrolyzed groups contribute to its bioavailability .
Result of Action
Similar compounds have been shown to exhibit significant in vitro activity against mycobacterium tuberculosis .
Safety and Hazards
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-21-10-4-2-3-9(7-10)13-18-19-14(22-13)17-12(20)11-8-15-5-6-16-11/h2-8H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYWQWVITNULFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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